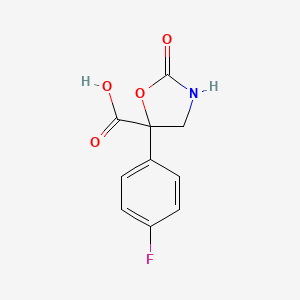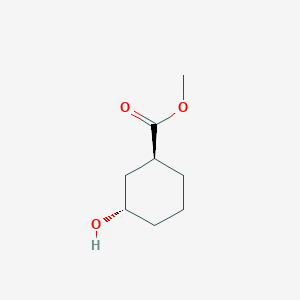
(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate, also known as MHC, is a chemical compound that has gained significant attention in the field of organic chemistry. It is a chiral molecule that has a cyclohexane ring with a carboxylate group and a hydroxyl group attached to it. MHC has been synthesized using various methods, and its potential applications in scientific research have been studied extensively.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate involves the conversion of a starting material into the desired product through a series of chemical reactions.
Starting Materials
Cyclohexene, Methanol, Sodium hydroxide, Sodium borohydride, Methyl iodide, Hydrochloric acid, Sodium chloride, Wate
Reaction
Step 1: Cyclohexene is reacted with methanol and sodium hydroxide to form methyl cyclohexanecarboxylate., Step 2: Methyl cyclohexanecarboxylate is reduced with sodium borohydride to form (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate., Step 3: (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is reacted with methyl iodide and hydrochloric acid to form methyl (1S,3S)-3-iodo-3-hydroxycyclohexanecarboxylate., Step 4: Methyl (1S,3S)-3-iodo-3-hydroxycyclohexanecarboxylate is reacted with sodium borohydride to form (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate., Step 5: The product is purified by washing with water and sodium chloride.
Mechanism Of Action
The mechanism of action of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is not fully understood. However, it is believed that (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate acts as a chiral auxiliary, which helps to control the stereochemistry of the reaction. (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is also believed to act as a Lewis acid, which helps to activate the substrate and facilitate the reaction.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate. However, studies have shown that (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is non-toxic and does not exhibit any significant adverse effects on the human body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate in lab experiments is its high enantioselectivity, which makes it an excellent chiral building block. (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate in scientific research. One potential area of research is the development of new synthetic methods for (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate, which could lead to more efficient and cost-effective synthesis. Another area of research is the development of new applications for (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate, such as in the synthesis of new pharmaceuticals and natural products. Additionally, further studies are needed to fully understand the mechanism of action of (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate and its potential uses in asymmetric catalysis.
Scientific Research Applications
(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate has been used in several scientific research applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals and natural products. (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate has also been used as a ligand in asymmetric catalysis, where it has been found to exhibit excellent enantioselectivity. In addition, (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate has been used in the synthesis of chiral auxiliaries, which are used in the preparation of chiral compounds.
properties
IUPAC Name |
methyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQRLBFDJMSRMM-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@@H](C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

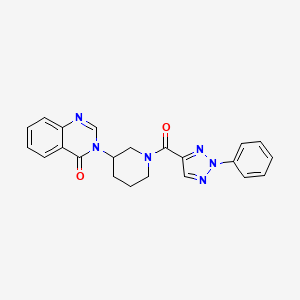
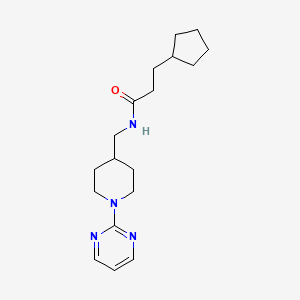
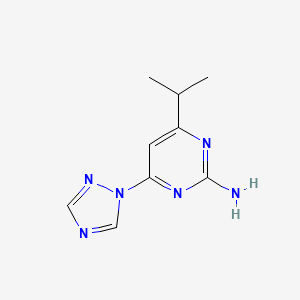
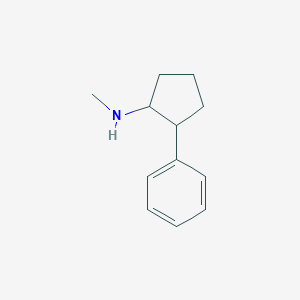
![N-(2,5-diethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2467851.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2467854.png)
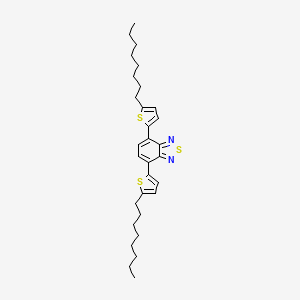
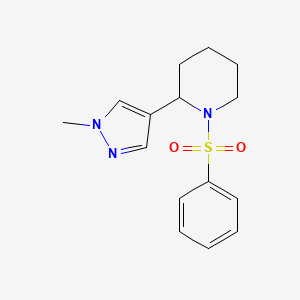
![N-(4-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2467859.png)
![2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2467861.png)
![3-[benzenesulfonyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2467863.png)
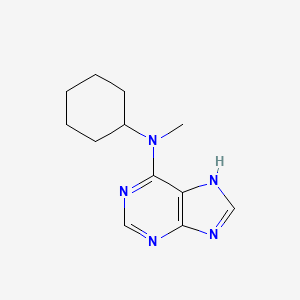
![N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2467865.png)
